(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid
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Overview
Description
The compound “(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid” is a complex organic molecule with multiple stereocenters and functional groups. This compound is likely to be a derivative of a larger class of molecules known for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for forming ester or amide bonds.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of flow chemistry for continuous production, as well as the development of catalytic processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester or amide bonds to form carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) or Swern oxidation.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: SN2 reactions using alkyl halides and nucleophiles.
Hydrolysis: Acidic or basic conditions using HCl or NaOH.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules or as chiral building blocks for asymmetric synthesis.
Biology
In biology, these compounds can be used as probes to study biochemical pathways or as inhibitors of specific enzymes.
Medicine
In medicine, these compounds may have therapeutic potential as drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic effect. The specific pathways involved would depend on the structure of the compound and its biological activity.
Comparison with Similar Compounds
Similar Compounds
Allylamine: A simpler amine with similar functional groups.
3-Methoxyphenylboronic acid: A boronic acid derivative with similar reactivity.
Uniqueness
The uniqueness of the compound lies in its complex structure, which allows for multiple points of interaction with biological targets, potentially leading to a higher specificity and potency in its biological activity.
Properties
Molecular Formula |
C48H76O19 |
---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23-,24-,25?,26?,27?,28-,29-,30+,31+,32+,33+,34-,35-,36+,37-,39+,40+,41-,45+,46-,47-,48+/m1/s1 |
InChI Key |
NFZYDZXHKFHPGA-BPQKMSRTSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
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